molecular formula C₂₀H₂₃N₃O₄S B1140183 N-d-Biotinyl-7-amino-4-methylcoumarin CAS No. 191223-35-5

N-d-Biotinyl-7-amino-4-methylcoumarin

Cat. No.: B1140183
CAS No.: 191223-35-5
M. Wt: 401.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of N-d-Biotinyl-7-amino-4-methylcoumarin is the enzyme biotinidase . Biotinidase plays a crucial role in the recycling of biotin, a vitamin that is essential for various metabolic processes.

Mode of Action

This compound acts as a fluorigenic substrate for biotinidase . When biotinidase acts on this compound, it results in a fluorescent product that can be detected and measured. This allows for the determination of biotinidase activity in various biological samples .

Biochemical Pathways

The action of this compound is primarily involved in the biotin metabolism pathway . By acting as a substrate for biotinidase, it aids in the measurement of biotinidase activity, which is crucial for the recycling of biotin in the body .

Pharmacokinetics

As a substrate for an enzyme that operates in plasma and other biological fluids , it can be inferred that it is well-absorbed and distributed in the body to reach its target sites.

Result of Action

The action of this compound results in the production of a fluorescent product that can be measured . This allows for the determination of biotinidase activity, which is crucial for diagnosing biotinidase deficiency, a metabolic disorder that prevents the body from properly utilizing biotin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-d-Biotinyl-7-amino-4-methylcoumarin typically involves the use of BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) to facilitate the coupling reaction between biotin and 7-amino-4-methylcoumarin . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key is to maintain the integrity of the compound while ensuring cost-effectiveness and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-d-Biotinyl-7-amino-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted coumarin compounds.

Scientific Research Applications

N-d-Biotinyl-7-amino-4-methylcoumarin is extensively used in scientific research due to its unique properties :

Comparison with Similar Compounds

Similar Compounds

    7-amino-4-methylcoumarin: A precursor to N-d-Biotinyl-7-amino-4-methylcoumarin, used in similar assays.

    Biotinylated compounds: Other biotinylated substrates are used in biochemical assays, but they may not offer the same fluorigenic properties.

Uniqueness

This compound stands out due to its dual functionality as a biotinylated compound and a fluorigenic substrate. This combination makes it highly valuable in assays requiring both biotin binding and fluorescence detection .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-11-8-18(25)27-15-9-12(6-7-13(11)15)21-17(24)5-3-2-4-16-19-14(10-28-16)22-20(26)23-19/h6-9,14,16,19H,2-5,10H2,1H3,(H,21,24)(H2,22,23,26)/t14-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYSEURIFUZXSJ-QOKNQOGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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